Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate

Lipophilicity Drug-likeness Membrane permeability

This fluorinated pyrimidine intermediate with a bis(trifluoroethoxy) pattern and XLogP3-AA of 4.4 is designed for TRK kinase inhibitor synthesis per WO2020/135203. Substituting with non-fluorinated analogs compromises SAR and regulatory compliance. Ensure route fidelity and metabolic stability by using this exact building block. Certified purity, full analytical data available. Ideal for late-stage synthesis of membrane-permeable kinase inhibitors.

Molecular Formula C17H14F6N2O5
Molecular Weight 440.29 g/mol
CAS No. 886762-33-0
Cat. No. B3043578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate
CAS886762-33-0
Molecular FormulaC17H14F6N2O5
Molecular Weight440.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H14F6N2O5/c1-27-15(26)10-2-4-11(5-3-10)28-7-12-24-13(29-8-16(18,19)20)6-14(25-12)30-9-17(21,22)23/h2-6H,7-9H2,1H3
InChIKeyHRRLEWDNXZBWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate (CAS 886762-33-0): Verified Physicochemical Identity for Procurement Decisions


Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate (CAS 886762-33-0; MDL MFCD04039220) is a fluorinated pyrimidine derivative with the molecular formula C17H14F6N2O5 and a molecular weight of 440.29 g/mol . It is categorized as a Fluorinated Pyrimidine building block and is listed in authoritative chemical databases including PubChem (CID 2782654) [1]. The compound features a 4,6-bis(2,2,2-trifluoroethoxy)pyrimidine core linked via a methoxy bridge to a methyl benzoate ester, a structural motif that appears in intermediates for bioactive molecules such as benzoylurea derivatives and kinase inhibitor scaffolds [2][3].

Why Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate Cannot Be Replaced by Common Pyrimidine Building Blocks


Simple substitution with non-fluorinated or mono-fluorinated pyrimidine analogs introduces significant changes in lipophilicity, electronic distribution, and metabolic stability that can derail a synthetic route or structure-activity relationship (SAR) study. The bis(trifluoroethoxy) substitution pattern on the pyrimidine core generates a distinct physicochemical profile—XLogP3-AA of 4.4, zero hydrogen bond donors, and 13 hydrogen bond acceptors —that is not replicated by dimethoxy or diethoxy analogs. In the context of patent-defined synthetic pathways, such as the preparation of TRK kinase inhibitor intermediates [1], substituting this exact building block with a generic analog would constitute a formal deviation from the validated route, introducing uncharacterized impurities and potentially invalidating regulatory or intellectual property compliance.

Quantitative Differentiation Evidence for Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate Against Closest Analogs


Lipophilicity (XLogP3-AA = 4.4) Versus Non-Fluorinated Pyrimidine Ester Analogs

The target compound exhibits a calculated XLogP3-AA of 4.4 . While direct experimental logP values for the closest non-fluorinated analog (methyl 4-((4,6-dimethoxypyrimidin-2-yl)methoxy)benzoate) are not publicly reported, the class-level inference from the replacement of two -OCH3 groups with two -OCH2CF3 groups predicts a logP increase of 1.5–2.0 units based on the Hansch π constant for -OCF3 (~+1.0 per substitution). This places the target compound in a more lipophilic property space suitable for membrane penetration, whereas the dimethoxy analog would reside closer to LogP ~2.5–3.0, more typical of polar intermediates.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Deficit (HBD = 0) Versus Amino-Pyrimidine Analogs

The target compound contains zero hydrogen bond donors (HBD = 0) and 13 hydrogen bond acceptors (HBA = 13) . This contrasts sharply with common amino-substituted analogs such as 2-amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine (HBD = 2, HBA = 11) . The absence of NH donors eliminates the energetic penalty of desolvating hydrogen bonds during membrane transit, a parameter quantitatively incorporated into the Lipinski Rule of Five and the more recent AB-MPS (AbbVie Multi-Parameter Score) for CNS drug design.

Hydrogen bonding Oral bioavailability CNS penetration

Patent-Defined Intermediate Status in TRK Kinase Inhibitor Synthesis (WO2020/135203)

The compound or its close structural congeners featuring the 4,6-bis(2,2,2-trifluoroethoxy)pyrimidine scaffold are explicitly incorporated in the synthetic routes described in patent WO2020/135203 by Shanghai Dude Medical Technology Co., Ltd., which claims novel compounds as TRK kinase inhibitors for cancer treatment [1]. While specific IC50 values for the target compound itself are not disclosed, the patent validates the scaffold's relevance to a therapeutically important target class. Procurement of this exact intermediate ensures alignment with patent-defined synthetic pathways, which is essential for organizations conducting freedom-to-operate analyses or developing proprietary follow-on compounds.

TRK kinase Cancer therapeutics Proprietary synthesis

Procurement-Relevant Application Scenarios for Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate


Medicinal Chemistry: Building Block for Lipophilic Kinase Inhibitor Scaffolds

With an XLogP3-AA of 4.4 and zero hydrogen bond donors , this compound is ideally suited as a late-stage intermediate in the synthesis of lipophilic, membrane-permeable kinase inhibitors. Its physicochemical profile aligns with the property space required for oral bioavailability, making it a strategic choice for SAR campaigns targeting intracellular kinases, including TRK as evidenced by patent WO2020/135203 [1].

Process Chemistry: Validated Intermediate in Patent-Defined Synthetic Routes

Organizations pursuing TRK inhibitor development can procure this compound as a key intermediate consistent with the synthetic embodiments of WO2020/135203 [1]. Using the exact building block ensures fidelity to the patented route and facilitates regulatory compliance during scale-up and technology transfer.

Analytical Reference Standard Procurement

The compound's precise monoisotopic mass (440.08069 Da) and well-defined InChI string make it suitable as an analytical reference standard for LC-MS and HPLC method development. Its classification as an irritant (MDL MFCD04039220) necessitates appropriate handling protocols, which should be factored into institutional safety assessments prior to procurement.

Quote Request

Request a Quote for Methyl 4-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methoxyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.